N-(3,5-dichloropyridin-4-yl)-3,4-bis(difluoromethoxy)benzamide
Description
N-(3,5-Dichloropyridin-4-yl)-3,4-bis(difluoromethoxy)benzamide (CAS: 162401-30-1) is a benzamide derivative featuring a 3,5-dichloropyridin-4-yl moiety and dual difluoromethoxy groups at positions 3 and 4 of the benzene ring. Its molecular formula is C₁₄H₈Cl₂F₄N₂O₃, with a molecular weight of 399.13 g/mol . This compound is structurally related to roflumilast, a selective phosphodiesterase 4 (PDE4) inhibitor approved for treating chronic obstructive pulmonary disease (COPD). However, unlike roflumilast, which has a cyclopropylmethoxy group at position 3 and a difluoromethoxy group at position 4, this compound substitutes both positions with difluoromethoxy groups . It is identified as Roflumilast Impurity D in pharmaceutical quality control, highlighting its relevance in drug stability and safety profiling .
Properties
IUPAC Name |
N-(3,5-dichloropyridin-4-yl)-3,4-bis(difluoromethoxy)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2F4N2O3/c15-7-4-21-5-8(16)11(7)22-12(23)6-1-2-9(24-13(17)18)10(3-6)25-14(19)20/h1-5,13-14H,(H,21,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIYBMFARPXRQBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)NC2=C(C=NC=C2Cl)Cl)OC(F)F)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2F4N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00599363 | |
| Record name | N-(3,5-Dichloropyridin-4-yl)-3,4-bis(difluoromethoxy)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00599363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
162401-30-1 | |
| Record name | N-(3,5-Dichloropyridin-4-yl)-3,4-bis(difluoromethoxy)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00599363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Amidation via Activated Esters
A widely cited method involves the use of 4-nitrophenyl esters to facilitate amidation. As detailed in patent WO2012147098A2, 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid (Formula IV) is first converted into its 4-nitrophenyl ester (Formula V) using 4-nitrophenol and the coupling agent 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride (EDC·HCl) in tetrahydrofuran (THF). This intermediate is then reacted with 4-amino-3,5-dichloropyridine under basic conditions to yield roflumilast.
Reaction Conditions:
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Temperature: 65–70°C for ester formation; ambient temperature for amidation.
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Catalysts: EDC·HCl for ester activation; sodium hydride (NaH) as a base during amidation.
This method is favored for its scalability and reduced byproduct formation compared to traditional acid chloride routes.
Direct Coupling Using Acid Chlorides
An alternative approach, described in patent CN102336705A, bypasses the ester intermediate by directly activating the benzoic acid as an acid chloride. 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid is treated with thionyl chloride (SOCl₂) to form the corresponding acyl chloride, which is subsequently reacted with 4-amino-3,5-dichloropyridine in dichloromethane (DCM) or N,N-dimethylformamide (DMF).
Key Advantages:
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Simplified Workflow: Eliminates the need for coupling agents like EDC·HCl.
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Faster Reaction Times: Completion within 2–4 hours at 20–25°C.
However, this method requires stringent moisture control to prevent hydrolysis of the acid chloride, complicating large-scale production.
Mechanistic Insights
Role of Coupling Agents
EDC·HCl facilitates the formation of the 4-nitrophenyl ester by converting the carboxylic acid into an active O-acylisourea intermediate, which reacts with 4-nitrophenol to release the ester and urea byproduct. This step ensures high electrophilicity at the carbonyl carbon, enabling efficient nucleophilic attack by the pyridinyl amine.
Base Selection in Amidation
Sodium hydride (NaH) is preferred over weaker bases (e.g., triethylamine) due to its ability to deprotonate the amine group of 4-amino-3,5-dichloropyridine, enhancing its nucleophilicity. This is critical for achieving high conversion rates in the final amidation step.
Optimization Strategies
Solvent Systems
Temperature Control
Maintaining temperatures below 25°C during acid chloride formation prevents decomposition. Conversely, elevating temperatures to 70°C during ester activation accelerates reaction kinetics without compromising selectivity.
Catalytic Additives
Incorporating 4-dimethylaminopyridine (DMAP) as a nucleophilic catalyst in esterification steps enhances reaction rates by stabilizing transition states.
Purification and Characterization
Recrystallization Techniques
Crude roflumilast is typically purified via recrystallization using ethanol/water mixtures. Patent CN102336705A achieves >99.8% purity by employing a 3:1 ethanol-to-water ratio, followed by vacuum drying.
Chromatographic Methods
Silica gel chromatography with ethyl acetate/hexane gradients (1:3 to 1:1) resolves residual impurities, particularly unreacted 4-amino-3,5-dichloropyridine.
Analytical Confirmation
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HPLC: Purity assessed using a C18 column with UV detection at 254 nm; retention time = 8.2 min.
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XRD: Distinct diffraction peaks at 2θ = 12.4°, 15.7°, and 24.9° confirm crystalline structure.
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NMR: ¹H NMR (400 MHz, DMSO-d₆) δ 8.35 (s, 2H, pyridine-H), 7.82 (d, J = 8.4 Hz, 1H, benzamide-H), 7.12 (d, J = 8.4 Hz, 1H, benzamide-H), 4.52 (s, 2H, OCH₂ cyclopropane).
Industrial-Scale Considerations
Cost Efficiency
The EDC·HCl-mediated route, though requiring expensive coupling agents, reduces overall costs by minimizing solvent waste and enabling reagent recycling.
Environmental Impact
Replacing halogenated solvents (e.g., DCM) with THF or ethyl acetate aligns with green chemistry principles, lowering toxicity and disposal costs.
Regulatory Compliance
Batch records must document residual solvent levels (e.g., THF < 720 ppm per ICH Q3C guidelines) and confirm absence of genotoxic impurities (e.g., 4-nitrophenol < 10 ppm).
Comparative Analysis of Methods
| Parameter | EDC·HCl/THF Method | Acid Chloride Method |
|---|---|---|
| Yield | 88% | 78% |
| Purity | 99.8% | 98.5% |
| Reaction Time | 6 hours | 4 hours |
| Scalability | High | Moderate |
| Byproduct Formation | <1% | 3–5% |
Emerging Innovations
Recent advancements focus on enzymatic catalysis and continuous flow synthesis. Pilot studies using lipase-based catalysts show promise in achieving stereoselective amidation under mild conditions, though industrial viability remains unproven .
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dichloropyridin-4-yl)-3,4-bis(difluoromethoxy)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, such as converting nitro groups to amines.
Substitution: Halogen atoms in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include sulphamic acid and sodium chlorite.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often requiring a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile.
Scientific Research Applications
N-(3,5-dichloropyridin-4-yl)-3,4-bis(difluoromethoxy)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly in pathways involving phosphodiesterase.
Medicine: Investigated for its anti-inflammatory and potential antineoplastic activities.
Industry: Utilized in the development of pharmaceuticals and as a reference compound in analytical studies.
Mechanism of Action
The compound exerts its effects primarily by inhibiting phosphodiesterase type 4 (PDE4). This inhibition leads to an increase in intracellular levels of cyclic-3’,5’-adenosine monophosphate (cAMP), which in turn affects various signaling pathways. The increase in cAMP prevents the phosphorylation of spleen tyrosine kinase (SYK) and abrogates the activation of the PI3K/AKT/mTOR signaling pathway, potentially resulting in the induction of apoptosis. This mechanism is particularly relevant in the context of inflammatory diseases and certain cancers .
Comparison with Similar Compounds
Structural and Functional Insights
- Substituent Effects on Activity: The difluoromethoxy group enhances metabolic stability compared to methoxy groups due to fluorine’s electronegativity and resistance to oxidative cleavage . However, replacing the cyclopropylmethoxy group in roflumilast with a second difluoromethoxy (as in the target compound) eliminates PDE4 inhibitory activity, underscoring the critical role of the cyclopropyl group in target binding .
Physicochemical Properties :
- The target compound’s LogP (~5.1) mirrors roflumilast’s lipophilicity, but its dual difluoromethoxy groups may reduce aqueous solubility, complicating formulation .
- Impurity E (3-hydroxy analog) has higher polarity (PSA = 86.6 Ų), making it more susceptible to renal excretion but less membrane-permeable .
Research Findings
- Degradation Pathways: The target compound forms under oxidative stress via demethylation of roflumilast’s cyclopropylmethoxy group . Impurity E arises from hydrolytic cleavage under alkaline conditions, emphasizing the need for pH-controlled storage .
Synthetic Relevance :
Biological Activity
N-(3,5-Dichloropyridin-4-yl)-3,4-bis(difluoromethoxy)benzamide, also known by its CAS number 162401-30-1, is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C14H8Cl2F4N2O3
- Molecular Weight : 399.125 g/mol
- CAS Number : 162401-30-1
- IUPAC Name : N-(3,5-dichloro-4-pyridinyl)-3,4-bis(difluoromethoxy)benzamide
This compound exhibits its biological activity primarily through inhibition of specific molecular targets involved in various disease pathways. Notably, it has been studied as an inhibitor of fibroblast growth factor receptors (FGFRs), which are critical in tumorigenesis and cancer progression.
- FGFR Inhibition : Research indicates that this compound acts as a pan-FGFR inhibitor. In vitro studies demonstrated IC50 values for FGFR1 to FGFR4 ranging from 0.9 to 6.1 nM, showcasing its potent inhibitory effects on FGFR signaling pathways .
- Tumor Growth Inhibition : In vivo studies using xenograft models have shown that administration of this compound resulted in significant tumor growth inhibition (TGI) of up to 96.9% at a dosage of 10 mg/kg/day .
Biological Activity Summary
| Biological Activity | Description |
|---|---|
| Target | Fibroblast Growth Factor Receptors (FGFRs) |
| IC50 Values | FGFR1: 0.9 nM; FGFR2: 2.0 nM; FGFR3: 2.0 nM; FGFR4: 6.1 nM |
| Inhibitory Effect | Suppresses FGF/FGFR signaling pathways |
| In Vivo Efficacy | Up to 96.9% tumor growth inhibition in xenograft models |
Case Studies and Research Findings
- In Vitro Studies : A study published in Nature highlighted the effectiveness of this compound against FGFR-amplified cell lines. The compound demonstrated robust anti-proliferative effects and induced apoptosis in cancer cells via modulation of downstream signaling pathways .
- Xenograft Model Research : Further investigations using xenograft models revealed that the compound significantly inhibited tumor growth when administered orally. The study underscored the potential for this compound as a therapeutic agent in treating cancers characterized by aberrant FGFR signaling .
Q & A
Q. What are the key considerations for synthesizing N-(3,5-dichloropyridin-4-yl)-3,4-bis(difluoromethoxy)benzamide, and how can potential hazards be mitigated?
Methodological Answer:
- Synthetic Route Design : Prioritize stepwise coupling of the pyridinyl amine with the benzoyl chloride intermediate. For example, acylation reactions under Schotten-Baumann conditions may be employed, with rigorous control of pH and temperature to avoid side reactions.
- Hazard Mitigation : Conduct a hazard analysis for reagents like dichloromethane (neurotoxic) and difluoromethoxy precursors (potential mutagenicity). Use fume hoods, personal protective equipment (PPE), and adhere to guidelines in Prudent Practices in the Laboratory (e.g., handling mutagenic intermediates with Ames testing protocols) .
- Intermediate Stability : Monitor thermally unstable intermediates via differential scanning calorimetry (DSC) to prevent decomposition during synthesis .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound and its intermediates?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use -NMR to resolve difluoromethoxy groups ( ppm) and -NMR for aromatic protons. For pyridinyl protons, deuterated DMSO is recommended due to solubility challenges .
- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase C18 columns with UV detection at 305 nm. Note that impurities D and F may co-elute, requiring integrated peak analysis .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) using electrospray ionization (ESI) confirms the molecular ion [M+H] at m/z 401.15 (calculated for ) .
Q. How is the purity of the compound assessed, especially regarding regioisomeric impurities?
Methodological Answer:
- Impurity Profiling : Use HPLC with reference standards (e.g., USP standards for related compounds) to quantify regioisomers. For example, N-(3-bromo-5-chloropyridin-4-yl) analogs may form during halogenation steps .
- Thermogravimetric Analysis (TGA) : Assess residual solvents (e.g., acetonitrile) to ensure compliance with ICH Q3C guidelines .
- Elemental Analysis : Validate stoichiometry (C, H, N, Cl, F) with a tolerance of ±0.4% .
Advanced Research Questions
Q. How can X-ray crystallography using SHELX programs elucidate the molecular structure and confirm stereochemistry?
Methodological Answer:
- Data Collection : Use single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation ( Å). The SHELX suite (SHELXD/SHELXL) solves structures via direct methods, refining anisotropic displacement parameters for Cl and F atoms .
- ORTEP Visualization : Generate thermal ellipsoid plots (ORTEP-3) to confirm bond angles and torsional strain in the difluoromethoxy groups. For example, the dihedral angle between the pyridine and benzamide rings should be .
- Validation : Cross-check with WinGX for hydrogen bonding (e.g., N–H···O interactions) and packing motifs .
Q. What strategies address discrepancies between in vitro and in vivo efficacy data for this compound?
Methodological Answer:
- Solubility Optimization : Test solubility in DMSO ( mg/mL) and simulate physiological conditions (e.g., PBS pH 7.4). Poor solubility may reduce bioavailability, necessitating prodrug strategies .
- Metabolic Stability : Use liver microsome assays (human/rat) to identify cytochrome P450-mediated degradation. Introduce electron-withdrawing groups (e.g., trifluoromethyl) to block metabolic hotspots .
- Dose-Response Modeling : Apply Hill equation analysis to reconcile IC values (in vitro) with ED (in vivo), adjusting for plasma protein binding .
Q. How can the compound’s pharmacokinetic properties be optimized through structural modification?
Methodological Answer:
- LogP Optimization : Replace difluoromethoxy groups with cyclopropylmethoxy moieties to reduce hydrophobicity (LogP from 3.2 to 2.8), improving aqueous solubility .
- Bioisosteric Replacement : Substitute the pyridine ring with a triazole to enhance metabolic stability while retaining PDE4 inhibitory activity (IC < 10 nM) .
- Prodrug Design : Introduce esterase-cleavable groups (e.g., pivaloyloxymethyl) to increase oral bioavailability, as demonstrated for related benzamide derivatives .
Data Contradiction Analysis
Q. How should researchers resolve conflicting data on mutagenicity and metabolic stability?
Methodological Answer:
- Ames Test Replication : Repeat assays (OECD 471 guidelines) using TA98 and TA100 strains with/without metabolic activation (S9 fraction). For example, mutagenicity indices < 2-fold over background indicate low risk .
- Cross-Species Validation : Compare metabolic pathways in human vs. rodent hepatocytes. Discrepancies may arise from species-specific CYP450 isoforms .
- Structural Alert Analysis : Use DEREK Nexus to flag toxicophores (e.g., anomeric amides) and redesign to eliminate alerts .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
